![molecular formula C4H4BrNO B1373555 2-Bromo-4-methyloxazole CAS No. 1060816-11-6](/img/structure/B1373555.png)
2-Bromo-4-methyloxazole
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-methyloxazole is C4H4BrNO. The InChI code is 1S/C4H4BrNO/c1-3-2-7-4 (5)6-3/h2H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-4-methyloxazole has a molecular weight of 161.98 g/mol. It appears as a pale-yellow to yellow-brown liquid .Scientific Research Applications
Synthesis of New Chemical Entities in Medicinal Chemistry
2-Bromo-4-methyloxazole serves as an intermediate in the synthesis of new chemical entities. Its presence in medicinal compounds is crucial due to its wide spectrum of biological activities. It has been increasingly used to create novel therapeutic agents, leveraging its heterocyclic structure which is often associated with biological specificity .
Antimicrobial Agents
The oxazole ring, a core component of 2-Bromo-4-methyloxazole, is known for its antimicrobial properties. Researchers have utilized this compound in the development of new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .
Anticancer Research
Oxazole derivatives, including 2-Bromo-4-methyloxazole, have been studied for their potential anticancer activities. They are used to synthesize compounds that can inhibit the growth of cancer cells or can be used as carriers for targeted drug delivery systems in oncology .
Anti-inflammatory and Analgesic Medications
Due to its anti-inflammatory properties, 2-Bromo-4-methyloxazole is used in the synthesis of anti-inflammatory and analgesic medications. It contributes to the development of drugs that can alleviate pain and reduce inflammation in various medical conditions .
Agricultural Chemistry
In the field of agricultural chemistry, 2-Bromo-4-methyloxazole is used to create compounds that can act as growth regulators or pesticides. Its application in this field helps in enhancing crop protection and yield .
Material Sciences
The compound’s utility extends to material sciences, where it is involved in the creation of new materials with specific properties. This includes the development of polymers, coatings, and other materials that require the stability and reactivity provided by the oxazole ring .
Mechanism of Action
Target of Action
2-Bromo-4-methyloxazole is a heterocyclic compound . Heterocyclic compounds containing the oxazole ring have received significant consideration as they perform like a link between life sciences and chemical sciences . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . .
Mode of Action
Oxazole-based compounds generally interact with their targets through non-covalent interactions . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes.
Biochemical Pathways
Oxazole-based compounds have been used against various diseases, indicating their importance for the development as potential pharmaceutical agents .
Result of Action
Oxazole-based compounds have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
For instance, 2-Bromo-4-methyloxazole should be stored in a sealed container, away from heat sources and oxidizing agents .
properties
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-7-4(5)6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXOBCNNSFZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677313 | |
Record name | 2-Bromo-4-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyloxazole | |
CAS RN |
1060816-11-6 | |
Record name | 2-Bromo-4-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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